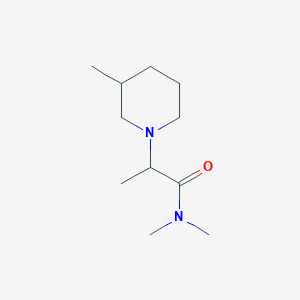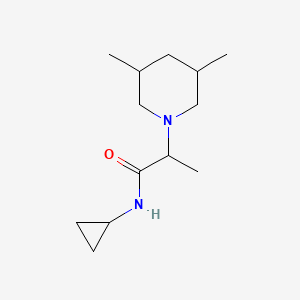![molecular formula C14H19ClFNO2 B7516094 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)
5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide, also known as CFMPB, is a synthetic compound that belongs to the class of benzamide derivatives. CFMPB has been identified as a potential therapeutic agent due to its ability to interact with specific receptors in the body. In
Wirkmechanismus
The mechanism of action of 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide is complex and involves its interaction with multiple receptors in the body. 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide has been found to act as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of movement and motivation. It also acts as an agonist at the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and cell survival. Additionally, 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide has been found to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide has been found to have a number of biochemical and physiological effects in the body. Studies have shown that it can increase the release of dopamine in the brain, which can lead to improved motor function and motivation. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. Additionally, 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide has a number of advantages for use in lab experiments. It is a highly specific compound that can be used to study the effects of specific receptor interactions in the body. Additionally, it has a well-defined mechanism of action, which can facilitate the design of experiments to study its effects. However, 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide also has some limitations, including its relatively low potency and selectivity for specific receptors.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide. One area of interest is the development of more potent and selective derivatives of 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide that can be used to study specific receptor interactions in the body. Additionally, there is interest in exploring the potential therapeutic applications of 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide in the treatment of various neurological disorders. Finally, there is a need for further research to elucidate the biochemical and physiological effects of 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide in the body, which may provide insights into its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide is a synthetic compound that has potential applications as a therapeutic agent for the treatment of various neurological disorders. It has a well-defined mechanism of action and has been extensively studied for its effects on specific receptors in the body. While it has some limitations, 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide has a number of advantages for use in lab experiments and has potential for further development as a therapeutic agent.
Synthesemethoden
The synthesis of 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide involves a multistep process that includes the reaction of 2-fluoro-5-chlorobenzoic acid with 2-methylpropanol and thionyl chloride to form the intermediate 2-fluoro-5-chlorobenzoyl chloride. This intermediate is then reacted with 3-(2-methylpropoxy)propylamine to yield the final product, 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide has been extensively studied for its potential use as a therapeutic agent. It has been found to interact with specific receptors in the body, including the dopamine D3 receptor, the sigma-1 receptor, and the serotonin 5-HT2A receptor. Studies have shown that 5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide has potential applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO2/c1-10(2)9-19-7-3-6-17-14(18)12-8-11(15)4-5-13(12)16/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBRABNZTIITGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCNC(=O)C1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)

![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)


![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)